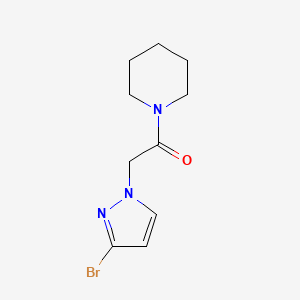
2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that features a brominated pyrazole ring and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperidine Moiety: The brominated pyrazole is reacted with piperidine in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could potentially occur at the brominated pyrazole ring.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the pyrazole ring.
科学的研究の応用
2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The brominated pyrazole ring could be involved in binding interactions, while the piperidine moiety might influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
- 2-(3-Iodo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
- 2-(3-Methyl-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
Uniqueness
The presence of the bromine atom in 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone may confer unique reactivity and biological activity compared to its chloro, iodo, and methyl analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
生物活性
2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features combining a brominated pyrazole ring and a piperidine moiety. This compound, identified by CAS number 1427020-87-8, is being explored for its potential biological activities, including antimicrobial, anti-cancer, and enzyme inhibition properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is pivotal for understanding its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and piperidine structures exhibit diverse antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various pathogens. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of pyrazole compounds can have MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound has displayed potent antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .
Anti-Cancer Activity
The anti-proliferative effects of this compound have been evaluated against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| Hepatocellular carcinoma | >60 |
| Breast cancer (MCF-7) | >60 |
| Prostate cancer (PC-3) | >60 |
| Colorectal cancer (HCT-116) | >60 |
These results suggest a non-cytotoxic profile at higher concentrations, indicating potential for further development .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in bacterial resistance mechanisms:
- DNA Gyrase Inhibition : IC50 values ranging from 12.27 to 31.64 μM have been reported for DNA gyrase inhibition .
- Dihydrofolate Reductase (DHFR) : The compound exhibits inhibition with IC50 values between 0.52 to 2.67 μM, highlighting its potential as a therapeutic agent targeting bacterial metabolism .
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study reported that pyrazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most active derivatives showed significant inhibition zones, suggesting robust antimicrobial properties .
- Anti-Proliferative Activity : Another research effort assessed the anti-cancer potential of pyrazole derivatives using the MTT assay across multiple human cancer cell lines, confirming their efficacy in inhibiting cell proliferation .
特性
分子式 |
C10H14BrN3O |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
2-(3-bromopyrazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C10H14BrN3O/c11-9-4-7-14(12-9)8-10(15)13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2 |
InChIキー |
SFXPKWMEUPZKMP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)CN2C=CC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















